Divergent Biological Target Engagement: 5-Azaspiro[3.5]nonane Targets Muscarinic M4 Receptor While 7-Azaspiro[3.5]nonane Targets FAAH
The 5-azaspiro[3.5]nonane scaffold, specifically the 2-amino variant, has been reported to act as an antagonist at the muscarinic acetylcholine receptor M4, a target implicated in neurological and psychiatric disorders . In contrast, the isomeric 7-azaspiro[3.5]nonane scaffold has been extensively characterized as a fatty acid amide hydrolase (FAAH) inhibitor, with lead compounds achieving IC₅₀ values in the low nanomolar range (e.g., PF-04862853, IC₅₀ = 0.6 nM) [1]. This target-level divergence means that substituting a 5-azaspiro building block with a 7-azaspiro analog in a synthetic sequence would direct the final compound toward an entirely different therapeutic target class, rendering the substitution scientifically invalid for programs targeting the M4 receptor.
| Evidence Dimension | Biological target engagement profile |
|---|---|
| Target Compound Data | Muscarinic M4 receptor antagonist activity (qualitative assignment based on structural class) |
| Comparator Or Baseline | 7-azaspiro[3.5]nonane urea PF-04862853: FAAH IC₅₀ = 0.6 nM |
| Quantified Difference | Target class difference (M4 vs. FAAH); potency difference not directly comparable due to distinct targets |
| Conditions | Target class assignment from literature; FAAH IC₅₀ from in vitro enzymatic assay |
Why This Matters
Procurement of the wrong spirocyclic isomer may lead to complete loss of activity in an M4-focused screening cascade, wasting synthesis and assay resources.
- [1] M. J. Meyers et al., 'Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain,' J. Med. Chem., vol. 55, no. 14, pp. 6543–6556, 2012. View Source
